Calamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Calamine, also known as this compound lotion, is a medication made from powdered this compound mineral that is used to treat mild itchiness . Conditions treated include sunburn, insect bites, poison ivy, poison oak, and other mild skin conditions . It may also help dry out skin irritation .

Synthesis Analysis

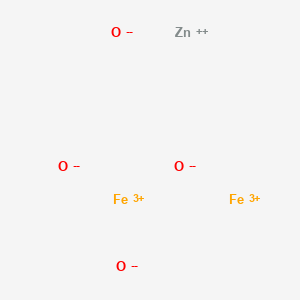

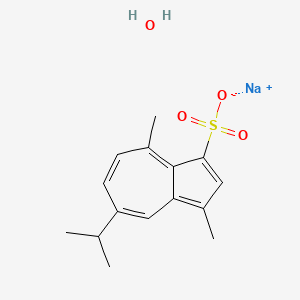

This compound is a combination of zinc oxide with a small proportion of ferric oxide . It contains, after ignition, not less than 98.0 percent and not more than 100.5 percent of zinc oxide (ZnO) . The synthesis process involves treating 1 g of this compound with 10 mL of 3 N hydrochloric acid .Molecular Structure Analysis

This compound is a mixture of zinc oxide and iron oxide . The most common and stable structure under ambient conditions is wurtzite . Zincblende can be stabilized by growing zinc oxide on substrates which have a cubic lattice structure .Chemical Reactions Analysis

This compound, or zinc carbonate, reacts with acids to effervesce (fizz) while dissolving and producing CO2 . This test can be done with 1 M HCl, or household vinegar . Silicates, like hemimorphite, don’t generally react with cold, dilute acids at all .Physical and Chemical Properties Analysis

This compound is a white solid which is insoluble in water and has no smell . Crude zinc oxide appears yellow-grey in color and exists in a granular solid form with no odor . In its natural form, it is obtained as a mineral zincite which consists of manganese (Mn) and some other impurities which make it appear yellow-red color .科学的研究の応用

Historical Use and Neurobiological Significance

Calamine, known for its use in medicinal skin creams, has a long history dating back to Egyptian times around 2000 BC. Its significance extends to neurobiology, where zinc, a key component of this compound, plays vital roles in health and disease. Zinc's emerging biological functions and pharmacological targets in medicine are increasingly recognized, indicating its potential as a crucial signal ion akin to calcium in the 21st century (Frederickson, Koh, & Bush, 2005).

Historical Formulation and Evolution

This compound has evolved from its original form as a crude zinc carbonate mined in the British Islands to its current formulation, which primarily consists of zinc oxide with a small amount of ferric oxide. This evolution over the past twenty years reflects changes in its manufacturing and usage (Kile, 1947).

Industrial Applications and Circular Economy

In the context of a circular economy and sustainable production, this compound, a byproduct of high-temperature steel manufacturing, is being repurposed. Powder metallurgy processes have been applied to this compound to create innovative materials with potential applications in magnetic domains, enhancing its economic and environmental value (González et al., 2020).

Mineral Medicinal Identification and Quality Control

The mineralogical composition of this compound is crucial for its identification and quality control in medicinal applications. Techniques like X-ray diffraction (XRD) have been employed to analyze this compound samples, facilitating accurate identification and ensuring the quality of this mineral drug (Kang Ting-guo, 2008).

Nanomaterial Applications and Antibacterial Properties

This compound's particle size and surface area are critical for its effectiveness, especially in nanomaterial applications. Studies show that nanothis compound exhibits stronger antibacterial properties than its traditional form, highlighting its potential in enhancing traditional Chinese medicine materials (Dai, Wang, & Yang, 2021).

Rapid Identification Techniques

The identification of this compound, especially in the presence of counterfeit products, can be accelerated using techniques like near-infrared spectroscopy combined with advanced algorithms. This approach not only speeds up the identification process but also improves its accuracy, which is essential for ensuring the quality of this compound in the market (Sun et al., 2017).

Processing Techniques and Effects

Research into the processing techniques of this compound, such as calcining and wet milling, has shown improvements in its content and antibacterial activity. Such processing methods are also found to be convenient and economical, enhancing the overall value of this compound (An-wei, 2011).

作用機序

Calamine is a mixture of zinc oxide and iron oxide . It acts as an anti-pruritic agent when applied topically . This compound works by forming a protective barrier on the skin, which helps to reduce irritation and prevent further damage . When applied topically, it absorbs excess oil and moisture from the skin, helping to dry out and heal inflamed areas .

将来の方向性

The future directions of Calamine could involve the development of new formulations and applications. For instance, there is potential for the development of this compound lotion with natural humectants, such as aloe vera gel and honey . This could provide a more natural and potentially safer alternative to traditional synthetic products .

特性

IUPAC Name |

zinc;iron(3+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.4O.Zn/q2*+3;4*-2;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYIZQLXMGRKSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2O4Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051612 |

Source

|

| Record name | Iron zinc oxide (Fe2ZnO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8011-96-9, 12063-19-3 |

Source

|

| Record name | Calamine [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008011969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron zinc oxide (Fe2ZnO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

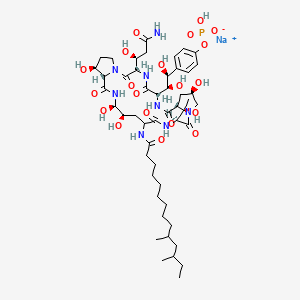

![8-[(1R,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione](/img/structure/B1260883.png)